
(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one is a chemical compound known for its unique structure and properties It is a derivative of dihydrofuran, characterized by the presence of hydroxyl groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one typically involves the use of specific starting materials and reaction conditions. One common method includes the use of dihydrofuran as a precursor, which undergoes hydroxylation and methylation reactions to introduce the desired functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities to meet demand.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkylating agents. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce diols
Applications De Recherche Scientifique
(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and methyl group play a crucial role in its binding affinity and reactivity with other molecules. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one: Unique due to its specific stereochemistry and functional groups.
Dihydrofuran: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
Hydroxymethylfuran: Contains a hydroxyl group and a methyl group but differs in the position and arrangement of these groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and methyl groups
Propriétés
Formule moléculaire |
C5H8O4 |
|---|---|
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
(3S,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3/t2-,3+,4-/m0/s1 |
Clé InChI |
JYHWQRJRDKSSIF-NUNKFHFFSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@@H](C(=O)O1)O)O |
SMILES canonique |
CC1C(C(C(=O)O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
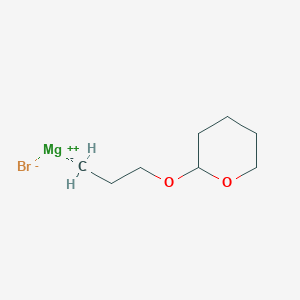

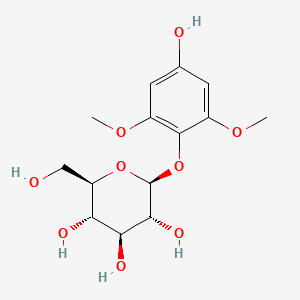
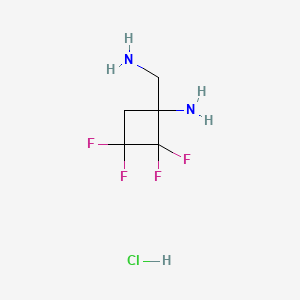
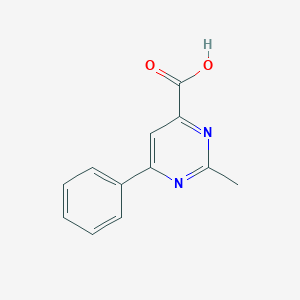
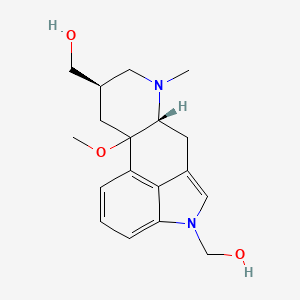

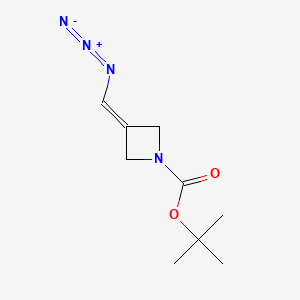
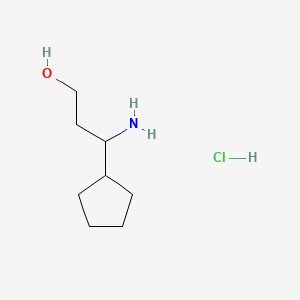

![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)

